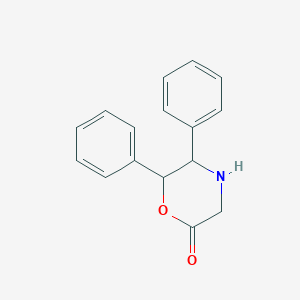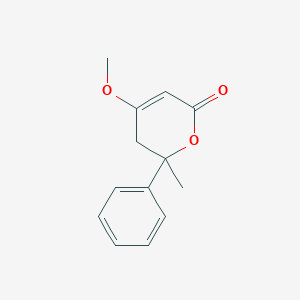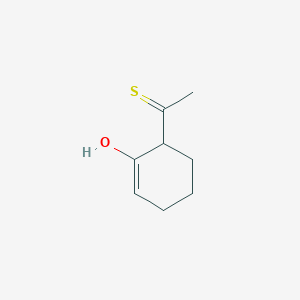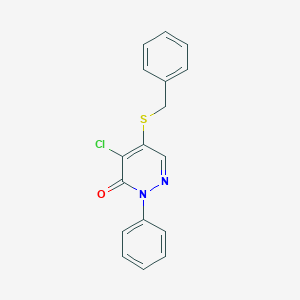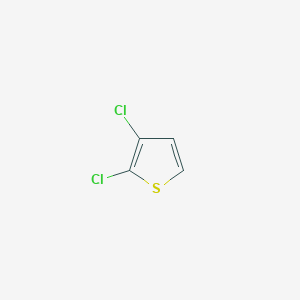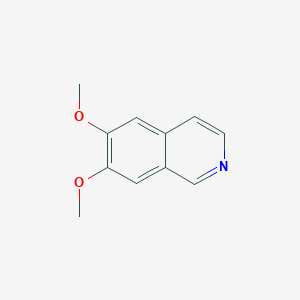
Yoduro de cobalto(II)
Descripción general
Descripción
Cobalt diiodide is an inorganic compound of cobalt and iodine with the chemical formula CoI2. It is a yellow-orange solid that is soluble in water and alcohols. It is a common reagent in organic synthesis and has a wide range of applications in the scientific and medical fields. In its most common form, cobalt diiodide is found as a yellow-orange powder or crystal. It is a strong oxidizing agent and is used in organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Síntesis de Complejos
El yoduro de cobalto(II) se utiliza en la síntesis de complejos con piridina y 1,2-bis(arilimino)acenaftileno redox activo . Estos complejos se sintetizan mediante la reacción entre yoduro de cobalto(II) y 1,2-bis(2,6-diisopropilfenilimino)acenaftileno o piridina .
Propiedades Electroquímicas
El comportamiento electroquímico de estos complejos se estudia mediante voltametría cíclica . Esto permite a los investigadores comprender las propiedades redox de los complejos, que pueden ser útiles en diversas aplicaciones, como el almacenamiento y la conversión de energía .
Propiedades de Imán de Ion Único
Cuando se aplica un campo magnético externo, los complejos exhiben las propiedades de imanes de ion único inducidos por campo . Esta propiedad puede explotarse en el desarrollo de dispositivos de almacenamiento magnético de alta densidad .
Aplicaciones Ferromagnéticas
El cobalto, incluidos sus compuestos como el yoduro de cobalto(II), ha sido objeto de una extensa investigación debido a sus propiedades ferromagnéticas . Estas propiedades hacen que el yoduro de cobalto(II) sea útil en diversas aplicaciones, como el desarrollo de materiales magnéticos .
Alta Termoestabilidad
El yoduro de cobalto(II), debido a su alta termoestabilidad, se utiliza en aplicaciones que requieren que los materiales mantengan su resistencia a altas temperaturas . Esto lo hace adecuado para su uso en industrias como la aeroespacial y la automotriz, donde los materiales a menudo están expuestos a altas temperaturas
Mecanismo De Acción
Target of Action
Cobalt diiodide, also known as Cobalt(II) iodide, is an inorganic compound with the formula CoI2 . It is primarily used in various chemical reactions as a catalyst . The primary targets of cobalt diiodide are the reactants in these chemical reactions .
Mode of Action
Cobalt diiodide interacts with its targets by facilitating chemical reactions. For example, it is used in carbonylations, where it catalyzes the reaction of diketene with Grignard reagents . The exact mode of action can vary depending on the specific reaction it is used in.
Biochemical Pathways
For instance, it is used in the synthesis of terpenoids, a large class of organic chemicals, by catalyzing the reaction of diketene with Grignard reagents .
Result of Action
The primary result of cobalt diiodide’s action is the facilitation of chemical reactions. It acts as a catalyst, speeding up reactions without being consumed in the process . The exact molecular and cellular effects can vary depending on the specific reaction it is used in.
Action Environment
The action of cobalt diiodide can be influenced by various environmental factors. For example, its form can change depending on the temperature and presence of moisture. It crystallizes in two polymorphs, the α- and β-forms. The α-polymorph consists of black hexagonal crystals, which turn dark green when exposed to air. Under a vacuum at 500 °C, samples of α-CoI2 sublime, yielding the β-polymorph as yellow crystals. β-CoI2 also readily absorbs moisture from the air, converting into a green hydrate .
Análisis Bioquímico
Biochemical Properties
Cobalt diiodide plays a significant role in biochemical reactions, particularly as a catalyst. It is known to catalyze the reaction of diketene with Grignard reagents, which is useful for the synthesis of terpenoids . In biochemical contexts, cobalt diiodide interacts with various enzymes and proteins. For instance, it can interact with metalloproteins that require cobalt ions for their activity. These interactions often involve the binding of cobalt ions to the active sites of enzymes, thereby influencing their catalytic properties .
Cellular Effects
Cobalt diiodide has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, cobalt ions released from cobalt diiodide can mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIFs), leading to changes in gene expression that promote angiogenesis and erythropoiesis . Additionally, cobalt diiodide can induce oxidative stress, which impacts cellular metabolism and can lead to cell damage or apoptosis .
Molecular Mechanism
At the molecular level, cobalt diiodide exerts its effects through several mechanisms. One key mechanism involves the binding of cobalt ions to biomolecules, such as enzymes and DNA. This binding can inhibit or activate enzyme activity, depending on the specific enzyme and context . Cobalt ions can also interfere with DNA replication and repair processes, leading to genomic instability and potential mutagenesis . Furthermore, cobalt diiodide can modulate the expression of genes involved in oxidative stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt diiodide can change over time. The stability and degradation of cobalt diiodide are important factors that influence its long-term effects on cellular function. Studies have shown that cobalt diiodide can degrade under certain conditions, leading to the release of cobalt ions . These ions can have prolonged effects on cells, including sustained oxidative stress and alterations in gene expression . Long-term exposure to cobalt diiodide in vitro and in vivo can result in chronic cellular damage and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of cobalt diiodide vary with different dosages in animal models. At low doses, cobalt diiodide can stimulate erythropoiesis and enhance oxygen delivery by increasing red blood cell production . At high doses, cobalt diiodide can be toxic, leading to adverse effects such as oxidative stress, inflammation, and organ damage . Threshold effects have been observed, where low doses have beneficial effects, while high doses result in toxicity .
Metabolic Pathways
Cobalt diiodide is involved in several metabolic pathways, particularly those related to oxidative stress and DNA metabolism. Cobalt ions released from cobalt diiodide can impair DNA replication and repair processes, leading to genomic instability . Additionally, cobalt diiodide can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses and energy metabolism . These effects can alter metabolite levels and disrupt cellular homeostasis .
Transport and Distribution
Cobalt diiodide is transported and distributed within cells and tissues through specific transporters and binding proteins. In prokaryotes, cobalt ions are transported by high-affinity cobalt importers, such as the NiCoT family and CorA proteins . These transporters facilitate the uptake of cobalt ions into cells, where they can be utilized in various biochemical processes . In eukaryotic cells, cobalt ions can be distributed to different cellular compartments, including the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of cobalt diiodide and its effects on activity or function are influenced by targeting signals and post-translational modifications. Cobalt ions can be localized to specific compartments, such as the mitochondria, where they can impact mitochondrial function and energy metabolism . Additionally, cobalt diiodide can be sequestered in lysosomes, where it can induce lysosomal dysfunction and contribute to cellular toxicity . The precise localization of cobalt diiodide within cells is critical for understanding its biochemical effects and potential therapeutic applications .
Propiedades
IUPAC Name |
cobalt(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLPUQJODERGA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoI2 | |
| Record name | cobalt(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cobalt(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014304 | |
| Record name | Cobalt iodide (CoI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.7421 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
alpha-Form: Black graphite-like solid; Highly hygroscopic turning blackish-green in air; beta-Form: Highly hygroscopic ochre-yellow solid; Deliquescent in moist air forming green droplets; [Merck Index] Black hygroscopic beads; [Alfa Aesar MSDS] | |
| Record name | Cobaltous iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20457 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15238-00-3 | |
| Record name | Cobalt iodide (CoI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15238-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobaltous iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015238003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt iodide (CoI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALTOUS IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ1W9DF34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



